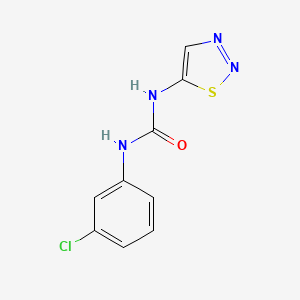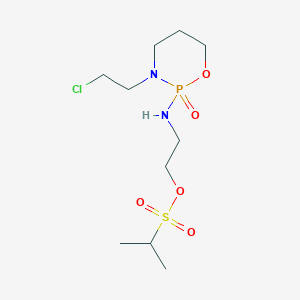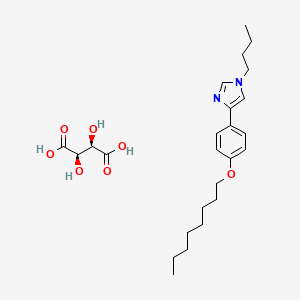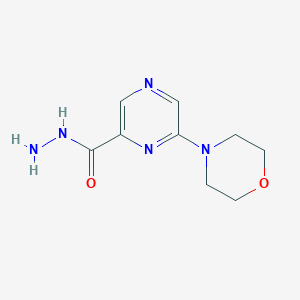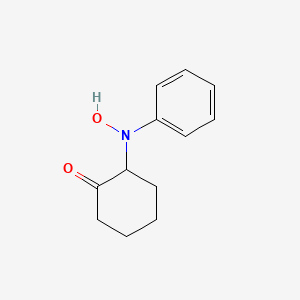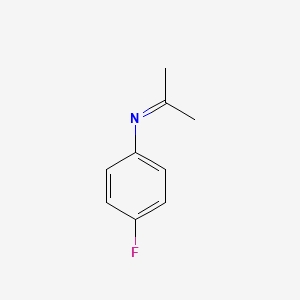
3-Formylrifamycin SV O-undecyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylrifamycin SV O-undecyloxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a wide range of bacterial infections. This compound is particularly notable for its structural modifications, which enhance its pharmacological properties and broaden its spectrum of activity. Rifamycins, including this compound, are derived from the natural metabolites of the bacterium Nocardia mediterranei .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-undecyloxime typically involves the reaction of 3-formylrifamycin SV with undecylamine under specific conditions. The process begins with the preparation of 3-formylrifamycin SV, which is obtained through the oxidation of rifamycin SV. The aldehyde group of 3-formylrifamycin SV is then reacted with undecylamine to form the oxime derivative .
Industrial Production Methods
Industrial production of this compound involves continuous flow synthesis techniques to enhance yield and efficiency. This method utilizes microreactors to couple reaction steps and purification processes, resulting in a higher overall yield and reduced consumption of expensive reagents .
Chemical Reactions Analysis
Types of Reactions
3-Formylrifamycin SV O-undecyloxime undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted oxime derivatives .
Scientific Research Applications
3-Formylrifamycin SV O-undecyloxime has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various rifamycin derivatives.
Biology: Studied for its antimicrobial properties against resistant bacterial strains.
Medicine: Investigated for its potential use in treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents
Mechanism of Action
3-Formylrifamycin SV O-undecyloxime exerts its effects by inhibiting bacterial RNA polymerase, thereby preventing the transcription of bacterial DNA into RNA. This inhibition disrupts protein synthesis and ultimately leads to bacterial cell death. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: Another rifamycin derivative with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Known for its longer half-life and used in tuberculosis treatment.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome
Uniqueness
3-Formylrifamycin SV O-undecyloxime is unique due to its structural modifications, which enhance its stability and broaden its spectrum of activity. Its ability to inhibit resistant bacterial strains makes it a valuable compound in the development of new antibiotics .
Properties
CAS No. |
41776-59-4 |
|---|---|
Molecular Formula |
C49H70N2O13 |
Molecular Weight |
895.1 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-undecoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C49H70N2O13/c1-11-12-13-14-15-16-17-18-19-24-62-50-26-34-39-44(57)37-36(43(34)56)38-46(32(7)42(37)55)64-49(9,47(38)58)61-25-23-35(60-10)29(4)45(63-33(8)52)31(6)41(54)30(5)40(53)27(2)21-20-22-28(3)48(59)51-39/h20-23,25-27,29-31,35,40-41,45,53-57H,11-19,24H2,1-10H3,(H,51,59)/b21-20+,25-23+,28-22-,50-26+/t27-,29+,30+,31+,35-,40-,41+,45+,49-/m0/s1 |
InChI Key |
FBAOETSUAOBTNG-RHBFXRDVSA-N |
Isomeric SMILES |
CCCCCCCCCCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Canonical SMILES |
CCCCCCCCCCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)

![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)
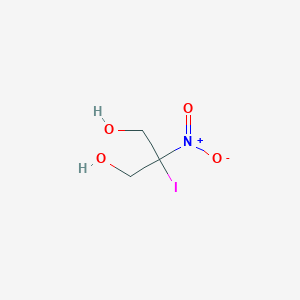

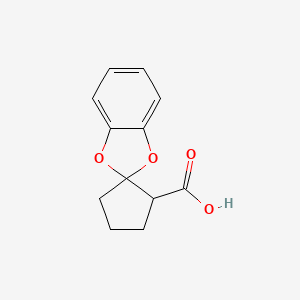
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

